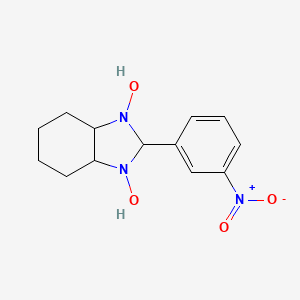
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains a benzimidazole ring, which is known to have various biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or by interfering with the biosynthesis of important biomolecules. For example, it has been shown to inhibit the activity of tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system being studied. For example, it has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been shown to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus niger. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its broad range of biological activities. It can be used to study various biological systems, such as bacteria, fungi, and cancer cells. Another advantage is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of its potential applications in other scientific research fields, such as materials science and environmental science. Finally, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of 3-nitroaniline with cyclohexanone in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied as a potential inhibitor of various enzymes, such as tyrosinase, cholinesterase, and xanthine oxidase.
Propriétés
IUPAC Name |
1,3-dihydroxy-2-(3-nitrophenyl)-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-14-11-6-1-2-7-12(11)15(18)13(14)9-4-3-5-10(8-9)16(19)20/h3-5,8,11-13,17-18H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWXTNYVTQSTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=CC(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

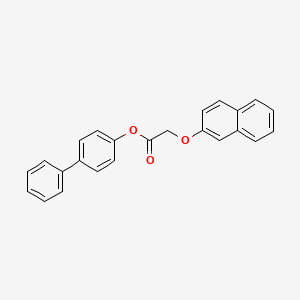
![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)
![methyl 1,2-dimethyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)
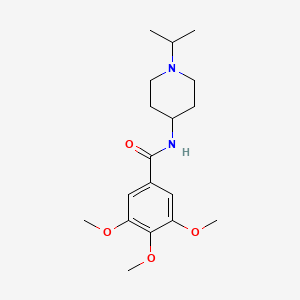
![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)
![N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4884719.png)
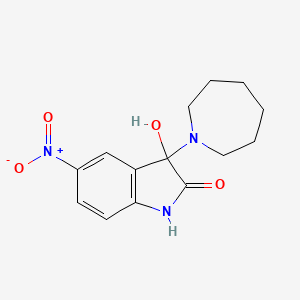
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4884737.png)
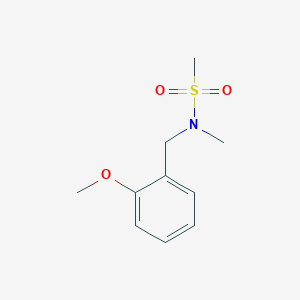
![N-(4-chlorobenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4884752.png)
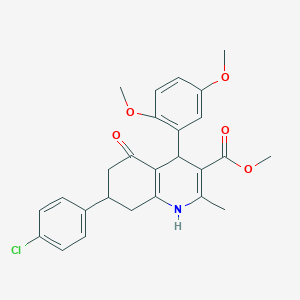


![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)